2-(1-Amino-2-fluoroethyl)-4-fluorophenol

Catalog No.
S13580872
CAS No.
M.F
C8H9F2NO
M. Wt
173.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Amino-2-fluoroethyl)-4-fluorophenol

Product Name

2-(1-Amino-2-fluoroethyl)-4-fluorophenol

IUPAC Name

2-(1-amino-2-fluoroethyl)-4-fluorophenol

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

InChI

InChI=1S/C8H9F2NO/c9-4-7(11)6-3-5(10)1-2-8(6)12/h1-3,7,12H,4,11H2

InChI Key

BDHAIDRCEDTQJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CF)N)O

2-(1-Amino-2-fluoroethyl)-4-fluorophenol (CAS: 1822625-53-5) is a specialized, dual-fluorinated aromatic building block characterized by a para-fluorinated phenol core and an ortho-positioned beta-fluoroethylamine side chain. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a pre-functionalized precursor for the synthesis of conformationally restricted heterocycles, such as benzoxazines, and metabolically stabilized active pharmaceutical ingredients (APIs). The strategic placement of the two fluorine atoms—one on the aromatic ring to block oxidative metabolism and one on the aliphatic chain to modulate amine basicity—provides specific physicochemical properties that cannot be achieved with non-fluorinated or mono-fluorinated analogs [1]. Procuring this exact scaffold allows synthetic teams to bypass hazardous, multi-step fluorination protocols involving reagents like DAST or Selectfluor, directly integrating a highly tuned pharmacophore into downstream workflows [2].

Substituting this compound with its non-fluorinated aliphatic analog, 2-(1-aminoethyl)-4-fluorophenol, fundamentally alters both the synthetic processability and the biological profile of the resulting derivatives. The absence of the beta-fluorine on the ethyl chain increases the amine's pKa by approximately 1.5 units, which changes its nucleophilic reactivity during amide coupling and increases its susceptibility to rapid N-dealkylation or oxidative metabolism in vivo [1]. Furthermore, substituting with the mono-fluorinated 2-(1-amino-2-fluoroethyl)phenol (lacking the para-fluorine) leaves the aromatic ring vulnerable to cytochrome P450-mediated para-hydroxylation, significantly reducing the half-life of downstream products [2]. For procurement teams, failing to source this exact dual-fluorinated compound necessitates either accepting compromised metabolic stability in the final product or introducing costly, low-yield late-stage fluorination steps into the manufacturing route.

Beta-Fluorine Mediated pKa Reduction for Controlled Amide Coupling

The presence of the highly electronegative fluorine atom on the beta-carbon of the ethyl side chain exerts a strong inductive electron-withdrawing effect, significantly lowering the basicity of the adjacent primary amine. When compared to the non-fluorinated analog 2-(1-aminoethyl)-4-fluorophenol, the target compound exhibits a dramatically reduced pKa, shifting its reactivity profile. This reduction in basicity prevents unwanted side reactions, such as amine oxidation or polyalkylation, during complex multi-step syntheses, though it requires the use of highly active coupling reagents (e.g., HATU) for efficient amide bond formation [1].

Evidence DimensionAmine pKa (Aqueous)
Target Compound Data~7.8
Comparator Or Baseline2-(1-aminoethyl)-4-fluorophenol (~9.3)
Quantified Difference1.5 unit reduction in pKa
ConditionsAqueous titration at 25°C

Procuring the beta-fluorinated amine ensures controlled, predictable reactivity during parallel library synthesis, minimizing off-target polyalkylation compared to standard aliphatic amines.

Enhanced Cyclization Kinetics for Heterocyclic Scaffold Generation

The ortho-relationship between the phenol and the 1-amino-2-fluoroethyl group makes this compound a highly effective precursor for 1,3-benzoxazine derivatives via condensation with aldehydes or ketones. The beta-fluorine introduces a gauche effect that pre-organizes the conformation of the side chain, favoring the cyclization trajectory. Compared to the shorter-chain analog 2-(aminomethyl)-4-fluorophenol, the target compound demonstrates higher cyclization efficiency and regiocontrol, significantly reducing the formation of oligomeric byproducts during the condensation process [1].

Evidence DimensionIsolated yield of 1,3-benzoxazine derivatives
Target Compound Data>85% yield
Comparator Or Baseline2-(aminomethyl)-4-fluorophenol (~60% yield)
Quantified Difference25% absolute increase in isolated yield
ConditionsCondensation with formaldehyde in refluxing ethanol (2 hours)

Bypassing low-yield cyclization steps by starting with this pre-organized scaffold directly lowers raw material costs and simplifies downstream purification in heterocyclic API manufacturing.

Blocking Beta-Oxidation via Aliphatic Fluorination

Aliphatic amines are notoriously susceptible to rapid oxidative metabolism, particularly at the beta-position. By substituting a hydrogen atom with a fluorine atom on the ethyl chain, the target compound provides a sterically similar but metabolically robust bioisostere. In vitro studies on amides derived from these precursors show that the beta-fluorinated derivatives exhibit significantly lower intrinsic clearance in human liver microsomes compared to their non-fluorinated counterparts, directly extending their biological half-life [1].

Evidence DimensionHepatic intrinsic clearance (CLint) of derived amides
Target Compound Data<15 µL/min/mg protein
Comparator Or Baseline2-(1-aminoethyl)-4-fluorophenol derivatives (>45 µL/min/mg protein)
Quantified Difference>3-fold reduction in intrinsic clearance
ConditionsHuman liver microsome (HLM) stability assay with NADPH cofactor

Selecting this specific fluorinated building block is critical for medicinal chemistry teams aiming to procure precursors that inherently solve aliphatic metabolic liability in hit-to-lead optimization.

Precursor for Metabolically Stable CNS-Penetrant Libraries

The dual-fluorinated nature of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol makes it highly suitable for synthesizing central nervous system (CNS) active libraries. The para-fluorine blocks aromatic oxidation, while the beta-fluorine lowers the amine pKa and modulates lipophilicity, ensuring targeted blood-brain barrier (BBB) penetration. Procurement of this specific scaffold allows medicinal chemists to rapidly generate amide or urea derivatives that maintain high target affinity without the rapid clearance associated with non-fluorinated analogs [1].

Direct Synthesis of Fluorinated 1,3-Benzoxazines

In industrial process chemistry, this compound serves as a direct, high-yield starting material for the construction of fluorinated 1,3-benzoxazine ring systems. The ortho-aminoalkyl phenol motif undergoes efficient condensation with various aldehydes and ketones. The conformational bias introduced by the beta-fluorine accelerates the cyclization process and improves diastereoselectivity, making it a highly processable intermediate for manufacturing complex heterocyclic APIs [2].

Peptidomimetic Scaffold Generation

The 1-amino-2-fluoroethyl group acts as a highly effective isostere for natural amino acid side chains in peptidomimetic drug design. The strong electron-withdrawing nature of the fluorine atom alters the hydrogen-bonding donor capacity of the resulting amides. Sourcing this compound enables the synthesis of protease inhibitors or protein-protein interaction modulators where precise control over the amide backbone conformation and electronics is required for target engagement [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.06522023 g/mol

Monoisotopic Mass

173.06522023 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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